molecular formula C19H15N3O B14934339 N-[4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide

N-[4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide

Cat. No.: B14934339
M. Wt: 301.3 g/mol
InChI Key: SHRDOGHPYFHGRR-UHFFFAOYSA-N
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Description

N-[4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide: is a complex organic compound that features both pyrrole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(1H-pyrrol-1-yl)aniline with 1H-indole-6-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-[4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .

Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the materials science industry, this compound is explored for its electrochromic properties, which could be useful in the development of smart materials and devices .

Mechanism of Action

The mechanism of action of N-[4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: N-[4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide is unique due to its combination of pyrrole and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one of these moieties .

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

N-(4-pyrrol-1-ylphenyl)-1H-indole-6-carboxamide

InChI

InChI=1S/C19H15N3O/c23-19(15-4-3-14-9-10-20-18(14)13-15)21-16-5-7-17(8-6-16)22-11-1-2-12-22/h1-13,20H,(H,21,23)

InChI Key

SHRDOGHPYFHGRR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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